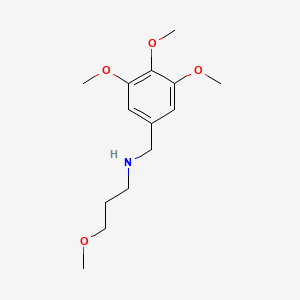![molecular formula C11H18N2O3S2 B13745037 [3-(2-Sulfosulfanylethylamino)propylamino]benzene CAS No. 23563-75-9](/img/structure/B13745037.png)
[3-(2-Sulfosulfanylethylamino)propylamino]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Sulfosulfanylethylamino)propylamino]benzene: is a chemical compound with the molecular formula C11H18N2O3S2 and a molecular weight of 290.402 g/mol. This compound is known for its unique structure, which includes a benzene ring substituted with a sulfosulfanylethylamino group and a propylamino group. It is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Sulfosulfanylethylamino)propylamino]benzene typically involves the reaction of benzene derivatives with sulfosulfanylethylamine and propylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [3-(2-Sulfosulfanylethylamino)propylamino]benzene can undergo oxidation reactions, where the sulfosulfanylethylamino group is oxidized to form sulfonic acid derivatives.
Reduction: The compound can also be reduced to form amine derivatives.
Substitution: Substitution reactions can occur at the benzene ring, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products:
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or nitrated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations.
Biology: The compound is used in biological research to study its effects on cellular processes. It has been shown to interact with specific proteins and enzymes, making it a valuable tool for understanding biochemical pathways.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has been studied for its antimicrobial and anticancer properties.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.
Mecanismo De Acción
The mechanism of action of [3-(2-Sulfosulfanylethylamino)propylamino]benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
- [3-(2-Sulfosulfanylethylamino)propylamino]toluene
- [3-(2-Sulfosulfanylethylamino)propylamino]phenol
- [3-(2-Sulfosulfanylethylamino)propylamino]aniline
Comparison: Compared to these similar compounds, [3-(2-Sulfosulfanylethylamino)propylamino]benzene is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
23563-75-9 |
|---|---|
Fórmula molecular |
C11H18N2O3S2 |
Peso molecular |
290.4 g/mol |
Nombre IUPAC |
[3-(2-sulfosulfanylethylamino)propylamino]benzene |
InChI |
InChI=1S/C11H18N2O3S2/c14-18(15,16)17-10-9-12-7-4-8-13-11-5-2-1-3-6-11/h1-3,5-6,12-13H,4,7-10H2,(H,14,15,16) |
Clave InChI |
QFQFUYYLEUQHTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NCCCNCCSS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


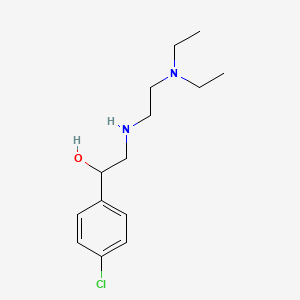
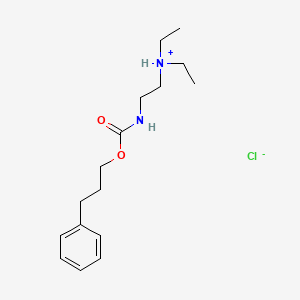
![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one](/img/structure/B13744982.png)
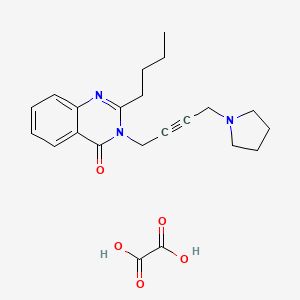
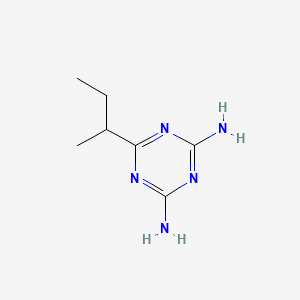
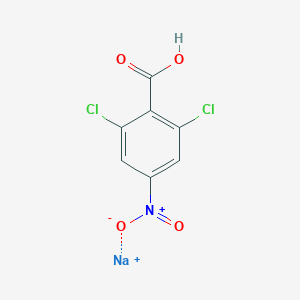
![[4-carbamoyl-1-[3-(9,9-dimethylacridin-10-yl)propyl]piperidin-1-ium-4-yl]-dimethylazanium;dichloride](/img/structure/B13744996.png)

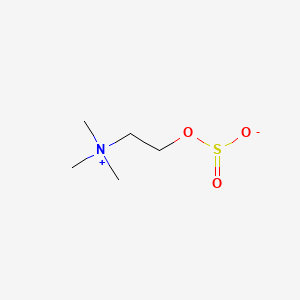


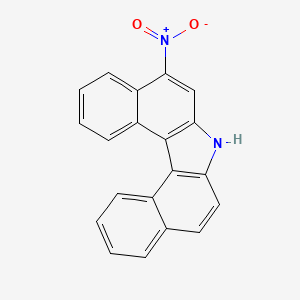
![diazanium;4-[2-(dodecanoylamino)ethoxy]-4-oxo-3-sulfonatobutanoate](/img/structure/B13745029.png)
